4-Bromohexanoyl chloride
CAS No.: 61222-83-1
Cat. No.: VC19528322
Molecular Formula: C6H10BrClO
Molecular Weight: 213.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61222-83-1 |
|---|---|
| Molecular Formula | C6H10BrClO |
| Molecular Weight | 213.50 g/mol |
| IUPAC Name | 4-bromohexanoyl chloride |
| Standard InChI | InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 |
| Standard InChI Key | IRRPCVGEZFKKQH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCC(=O)Cl)Br |
Introduction
Chemical Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 4-bromohexanoyl chloride typically begins with 4-bromohexanoic acid, which undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. Optimized conditions involve refluxing the acid with excess thionyl chloride under anhydrous conditions, followed by distillation to isolate the product. Alternative methods, such as the use of oxalyl chloride, have also been reported, though thionyl chloride remains the preferred reagent due to its cost-effectiveness and high yield (>85%) .
Industrial Production Techniques
Industrial-scale production requires stringent control over moisture and temperature to prevent hydrolysis of the acyl chloride. Continuous flow reactors are increasingly employed to enhance reaction efficiency and safety, minimizing exposure to corrosive intermediates . Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to achieve a purity >98%, as confirmed by gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties
The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 205–207°C and a density of 1.42 g/cm³ . Its solubility profile reveals miscibility with common organic solvents such as dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), but immiscibility with water due to rapid hydrolysis. Key spectroscopic data include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 61222-83-1 | |
| Molecular Formula | C₆H₁₀BrClO | |
| Molecular Weight | 213.50 g/mol | |
| Boiling Point | 205–207°C | |
| Density | 1.42 g/cm³ |
The infrared (IR) spectrum exhibits characteristic stretches at 1,800 cm⁻¹ (C=O) and 550 cm⁻¹ (C-Br), while nuclear magnetic resonance (NMR) spectra show distinct signals for the methylene groups adjacent to the bromine and carbonyl moieties.
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
Recent Research Developments
Recent advances focus on expanding its utility in green chemistry. Catalytic methods using recyclable solvents (e.g., 2-methyltetrahydrofuran) have reduced the environmental impact of synthesis . Additionally, computational studies modeling its reactivity with nucleophiles provide insights into optimizing reaction selectivity, particularly in crowded molecular environments.
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